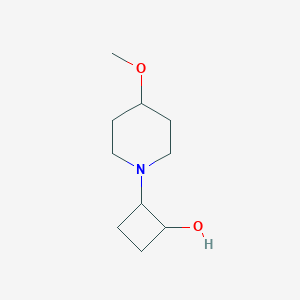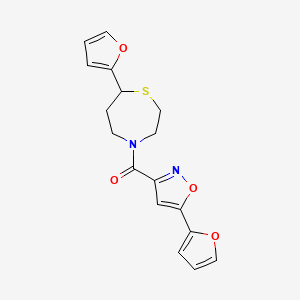
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is not yet fully understood. However, it is believed to act on various cellular pathways, including the inhibition of protein kinases and the modulation of signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have antioxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is its potential therapeutic applications in various fields of research. However, there are limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, studies on the toxicity and safety of this compound are needed to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone involves a multi-step process that includes the reaction of furan-2-yl isoxazol-3-yl ketone with 4-bromo-1-butene, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained through a condensation reaction with 2-chloroacetyl chloride.
Scientific Research Applications
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(12-11-15(23-18-12)13-3-1-8-21-13)19-6-5-16(24-10-7-19)14-4-2-9-22-14/h1-4,8-9,11,16H,5-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYGJAEBAZTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
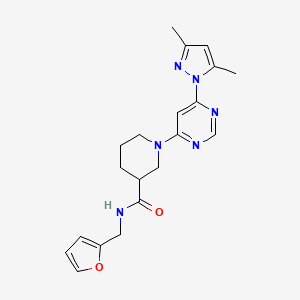

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
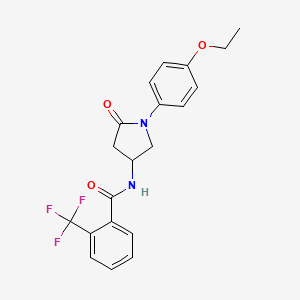
![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)


![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)

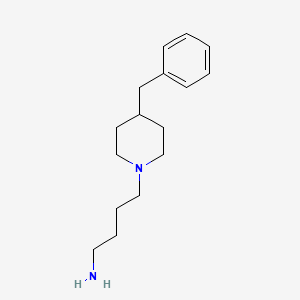
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)
